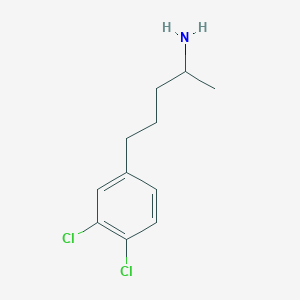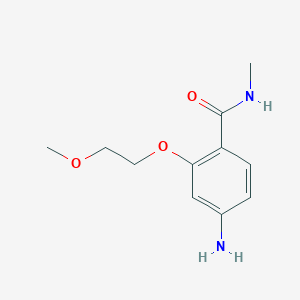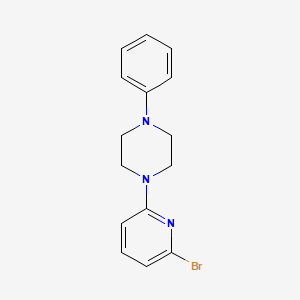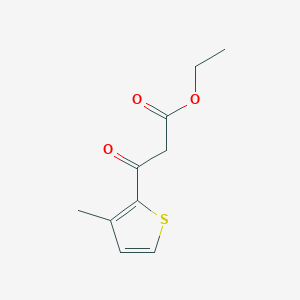
5-(3,4-Dichlorophenyl)pentan-2-amine
説明
5-(3,4-Dichlorophenyl)pentan-2-amine, commonly referred to as DCPP, is an important chemical compound that has a wide range of applications in the scientific research field. It is a type of amine that is derived from the reaction of pentan-2-amine with 3,4-dichlorophenyl chloride. DCPP has been extensively studied due to its unique properties and its ability to serve as a useful tool in the laboratory.
科学的研究の応用
DCPP has been extensively studied due to its unique properties and its ability to serve as a useful tool in the laboratory. It is widely used in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of peptides, peptidomimetics, and other biologically active molecules. DCPP is also used in the study of the biochemical and physiological effects of compounds, as well as in the study of enzyme inhibition and drug metabolism.
作用機序
The mechanism of action of DCPP is not completely understood. However, it is believed that DCPP acts as a reversible inhibitor of enzymes involved in the metabolism of xenobiotics. It is also believed to inhibit the action of enzymes involved in the synthesis of proteins and lipids. Additionally, DCPP is thought to act as an agonist of certain receptors, such as the 5-HT2A receptor, which is involved in the regulation of serotonin levels.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCPP are not fully understood. However, it is believed that DCPP can inhibit the action of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. Additionally, DCPP is thought to affect the activity of certain receptors, such as the 5-HT2A receptor, which is involved in the regulation of serotonin levels.
実験室実験の利点と制限
The main advantage of using DCPP in laboratory experiments is that it is a relatively inexpensive and readily available compound. Additionally, it has a wide range of applications in the synthesis of other compounds and in the study of biochemical and physiological effects. The main limitation of using DCPP in laboratory experiments is that its mechanism of action is not fully understood and its effects on certain biochemical and physiological processes are not well-characterized.
将来の方向性
There are several potential future directions for the study of DCPP. These include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in the synthesis of other compounds. Additionally, further research into the potential therapeutic applications of DCPP, such as its use as an antidepressant or anxiolytic, should be explored. Finally, further research into the potential toxicological effects of DCPP should be conducted.
特性
IUPAC Name |
5-(3,4-dichlorophenyl)pentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-8(14)3-2-4-9-5-6-10(12)11(13)7-9/h5-8H,2-4,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGDREIJACAVFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=CC(=C(C=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dichlorophenyl)pentan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-Chloro-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1399940.png)
![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1399944.png)
![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1399945.png)


![4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1399949.png)